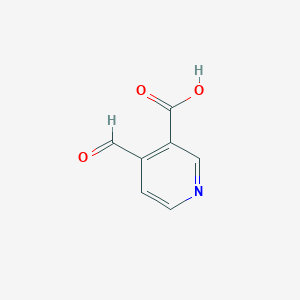

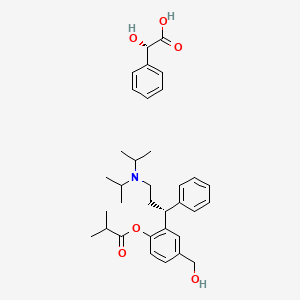

4-Formylpyridine-3-carboxylic acid

Übersicht

Beschreibung

4-Formylpyridine-3-carboxylic acid (FPyC) is a heterocyclic organic compound that belongs to the pyridine carboxylic acid family1. It has a molecular weight of 151.12 g/mol1.

Synthesis Analysis

While there are no specific synthesis methods for 4-Formylpyridine-3-carboxylic acid found, pyridine carboxylic acid derivatives have been synthesized via recyclization of a thiopyran ring using cyclic secondary amines2.

Molecular Structure Analysis

The molecular structure of 4-Formylpyridine-3-carboxylic acid is not explicitly mentioned in the search results. However, pyridinecarboxaldehydes, which include 4-formylpyridine, have been the subject of several experimental and theoretical investigations3.Chemical Reactions Analysis

There are no specific chemical reactions involving 4-Formylpyridine-3-carboxylic acid found in the search results. However, pyridine carboxylic acid derivatives have been used in the formation of complexes with squaric acid2.Physical And Chemical Properties Analysis

4-Formylpyridine-3-carboxylic acid has a molecular weight of 151.12 g/mol1. No other specific physical or chemical properties were found in the search results.Wissenschaftliche Forschungsanwendungen

1. Synthesis of Pyrimidines

- Application Summary: Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . 4-Formylpyridine-3-carboxylic acid could potentially be used in the synthesis of these compounds.

- Results or Outcomes: The results of such a synthesis would be the production of pyrimidines, which have numerous pharmacological effects .

2. Synthesis of Pyrano[3,2-b]pyranone Derivatives

- Application Summary: Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles were used as a magnetic catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives . While not exactly 4-Formylpyridine-3-carboxylic acid, this is a closely related compound and suggests potential applications in similar reactions.

- Methods of Application: The synthesis involved three component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .

- Results or Outcomes: The reaction resulted in the synthesis of pyrano[3,2-b]pyranone derivatives. The catalyst was readily separated using an external magnet and reusable without significant loss of its catalytic efficiency .

3. Synthesis of Pyridine Carboxylic Acid Adducts with Squaric Acid

- Application Summary: Squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization . Among the three newly prepared complexes, there are examples of a salt–cocrystal continuum and two ionic complexes .

- Results or Outcomes: The results of such a synthesis would be the production of new complexes with squaric acid .

4. Applications in Organic Synthesis, Nanotechnology, and Polymers

- Application Summary: Carboxylic acids, including pyridine carboxylic acids, have a wide range of applications in different areas such as organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of the surface of nanoparticles and nanostructures .

- Results or Outcomes: The results of such applications would be the production of small molecules, macromolecules, synthetic or natural polymers, and modified nanoparticles and nanostructures .

5. Furan Platform Chemicals

- Application Summary: Furan platform chemicals are derived from biomass and have a wide range of applications beyond fuels and plastics . While not directly related to 4-Formylpyridine-3-carboxylic acid, this research suggests potential applications in the synthesis of bio-based materials.

- Results or Outcomes: The results of such applications would be the production of a variety of compounds that can be economically synthesized from biomass via furan platform chemicals .

6. Surface Modification of Nanoparticles and Nanostructures

- Application Summary: Carboxylic acids, including pyridine carboxylic acids, are used in the modification of the surface of nanoparticles and nanostructures . This suggests potential applications of 4-Formylpyridine-3-carboxylic acid in similar reactions.

- Results or Outcomes: The results of such applications would be the production of modified nanoparticles and nanostructures .

Safety And Hazards

No specific safety and hazard information for 4-Formylpyridine-3-carboxylic acid was found in the search results.

Zukünftige Richtungen

No specific future directions for 4-Formylpyridine-3-carboxylic acid were found in the search results. However, pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer5.

Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to the relevant scientific literature or consult a subject matter expert.

Eigenschaften

IUPAC Name |

4-formylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-5-1-2-8-3-6(5)7(10)11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBZXXIISIPCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

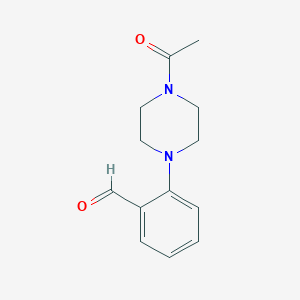

C1=CN=CC(=C1C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654692 | |

| Record name | 4-Formylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formylpyridine-3-carboxylic acid | |

CAS RN |

395645-41-7 | |

| Record name | 4-Formylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-Dimethylphenoxy)ethyl]aniline](/img/structure/B1437318.png)

![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1437320.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1437322.png)

![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1437324.png)

![N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine](/img/structure/B1437325.png)

![(3-Methoxypropyl)[(3-methylphenyl)methyl]amine](/img/structure/B1437330.png)